p-(3-(p-tert-Butylbenzyl)-3-methyl-1-triazeno)benzoic acid
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Overview
Description
4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid is an organic compound characterized by its complex structure, which includes a diazenyl group, a benzoic acid moiety, and a tert-butylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid typically involves multiple steps:
Formation of the tert-butylphenyl group: This can be achieved through the alkylation of phenol with isobutene in the presence of an acid catalyst.
Introduction of the diazenyl group: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Formation of the benzoic acid moiety: This can be synthesized through the oxidation of a corresponding benzyl alcohol or benzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: An organic compound with similar structural features but lacking the diazenyl and benzoic acid groups.
2-tert-Butyl-4-methylphenol: Another related compound with a tert-butyl group and a methylphenol structure.
Uniqueness
4-[(4-tert-Butylphenyl)methyl-methylamino]diazenylbenzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .
Properties
CAS No. |
65542-20-3 |
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Molecular Formula |
C19H23N3O2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[[(4-tert-butylphenyl)methyl-methylamino]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H23N3O2/c1-19(2,3)16-9-5-14(6-10-16)13-22(4)21-20-17-11-7-15(8-12-17)18(23)24/h5-12H,13H2,1-4H3,(H,23,24) |
InChI Key |
YPWNPYJNMLENNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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